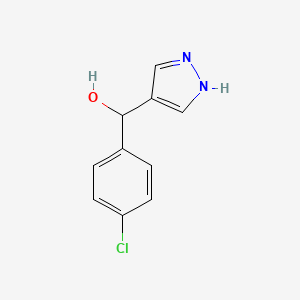
2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI)
Overview
Description
2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied for its potential applications in different fields. In
Scientific Research Applications
2-Furancarboxaldehyde, 5-nitro-, hydrazone (2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI)) has been studied for its potential applications in various fields of scientific research. It has been used as a ligand in coordination chemistry, as a starting material for the synthesis of other compounds, and as a reagent in organic synthesis. This compound has also been studied for its potential applications in the field of medicinal chemistry due to its ability to bind to biological molecules.
Mechanism of Action
The mechanism of action of 2-Furancarboxaldehyde, 5-nitro-, hydrazone (2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI)) is not well understood. However, it is believed to interact with biological molecules such as proteins and enzymes, leading to changes in their activity. This compound has been shown to have antimicrobial and antifungal properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Furancarboxaldehyde, 5-nitro-, hydrazone (2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI)) have been studied in vitro and in vivo. This compound has been shown to have cytotoxic effects on cancer cells, which may be due to its ability to induce apoptosis. It has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Furancarboxaldehyde, 5-nitro-, hydrazone (2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI)) in lab experiments include its ease of synthesis, low cost, and potential applications in various fields of scientific research. However, the limitations of this compound include its toxicity and potential side effects, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-Furancarboxaldehyde, 5-nitro-, hydrazone (2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI)). One potential direction is to study its potential applications in the field of medicinal chemistry, particularly as an anticancer agent. Another direction is to explore its potential applications in the field of materials science, particularly as a ligand in coordination chemistry. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, 2-Furancarboxaldehyde, 5-nitro-, hydrazone (2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI)) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been synthesized using various methods and has been studied for its potential applications in different fields. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
properties
IUPAC Name |
(E)-(5-nitrofuran-2-yl)methylidenehydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-7-3-4-1-2-5(11-4)8(9)10/h1-3H,6H2/b7-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWYBMUWBNFLAS-XVNBXDOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=N/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178891 | |
| Record name | 2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112537-97-0, 24186-59-2 | |
| Record name | 2-Furancarboxaldehyde, 5-nitro-, hydrazone, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112537-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furancarboxaldehyde, 5-nitro-, hydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024186592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furaldehyde, hydrazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



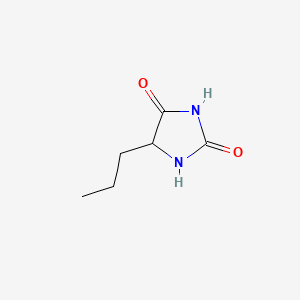

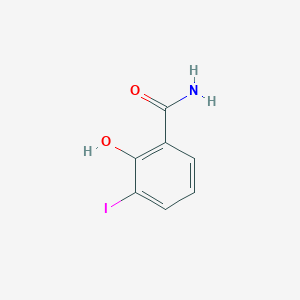
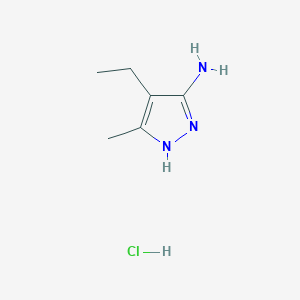

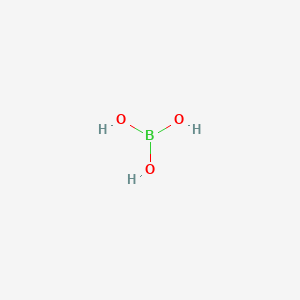
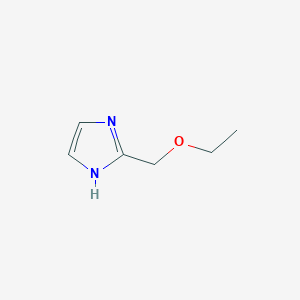



![1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B3417692.png)
